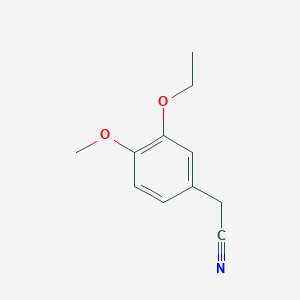

3-Ethoxy-4-methoxyphenylacetonitrile

説明

Significance of Arylacetonitrile Scaffolds in Organic Synthesis and Drug Discovery

Arylacetonitrile scaffolds are pivotal building blocks in organic synthesis due to the versatile reactivity of the nitrile group. They serve as precursors to a wide array of functional groups, including amines, amides, carboxylic acids, and ketones. This versatility allows for their incorporation into complex molecular architectures.

In the realm of drug discovery, these scaffolds are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets. nih.gov This characteristic makes them valuable starting points for the development of new therapeutic agents. nih.gov Natural products, a significant source of inspiration for new drugs, often contain these structural motifs. nih.gov For instance, over 60% of current anticancer agents are derived from natural sources, many of which feature complex aromatic systems. nih.gov The ability to synthesize and modify arylacetonitrile scaffolds allows chemists to create libraries of diverse compounds for biological screening, accelerating the discovery of new drug candidates. nih.gov

Research Landscape and Academic Relevance of 3-Ethoxy-4-methoxyphenylacetonitrile

This compound is a specific substituted phenylacetonitrile (B145931) that has garnered attention within the scientific community. Its structure is closely related to vanillin (B372448), a naturally occurring compound known for its flavor and various biological activities. nih.govsphinxsai.com The presence of the ethoxy and methoxy (B1213986) groups on the phenyl ring influences the molecule's electronic properties and potential biological interactions.

Research involving this compound often falls under the umbrella of medicinal chemistry and process development. While detailed research findings on this specific molecule are not broadly published, its structural similarity to other biologically active compounds suggests its potential as an intermediate in the synthesis of novel therapeutic agents. Chemical suppliers like Sigma-Aldrich have listed it as a product for early discovery research, highlighting its relevance to the scientific community. sigmaaldrich.comsigmaaldrich.com

Historical Context of Related Vanilloid-Derived Chemical Intermediates

The study of vanilloid-derived chemical intermediates is rooted in the exploration of natural products. Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of vanilla extract, has long been a subject of scientific interest. sphinxsai.com Historically, vanillin was synthesized from eugenol, found in clove oil, or from lignin, a byproduct of the paper industry. sphinxsai.com

The rich chemistry of vanillin has led to the development of numerous derivatives with a range of applications. aip.orgmdpi.com For example, the aldehyde group of vanillin can be modified to create different functional groups, leading to compounds with altered biological activities. aip.orgorientjchem.org The metabolism of vanilloid rings, such as that in capsaicin, has been shown to produce reactive intermediates, a topic of interest in understanding both the therapeutic and potentially toxic effects of these compounds. nih.gov The exploration of these derivatives continues to be an active area of research, with studies focusing on their antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-3-14-11-8-9(6-7-12)4-5-10(11)13-2/h4-5,8H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DULUKHADKMYILX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343578 | |

| Record name | 3-Ethoxy-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103796-99-2 | |

| Record name | 3-Ethoxy-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways

Established Synthetic Routes for 3-Ethoxy-4-methoxyphenylacetonitrile

The synthesis of this compound is primarily achieved through two well-documented strategies: nucleophilic substitution on benzyl (B1604629) halide intermediates and pathways involving reductive amination followed by cyanation.

Nucleophilic Substitution Strategies on Benzyl Halide Intermediates

A cornerstone of organic synthesis, nucleophilic substitution, provides a direct route to this compound. This approach hinges on the generation of a reactive benzyl halide intermediate, which is then subjected to cyanation.

The conversion of a benzyl alcohol to the corresponding nitrile is a common synthetic transformation. For instance, the synthesis of p-methoxyphenylacetonitrile, a related compound, can be achieved by first converting anisyl alcohol to anisyl chloride using concentrated hydrochloric acid. The resulting chloride is then reacted with sodium cyanide in dry acetone (B3395972), often with the addition of sodium iodide to facilitate the reaction, to yield the desired nitrile. orgsyn.org This method can be adapted for the synthesis of this compound, starting from 3-ethoxy-4-methoxybenzyl alcohol. The reaction of the intermediate benzyl halide with a cyanide source, such as sodium cyanide, in a suitable solvent like acetone, results in the formation of the carbon-nitrile bond. prepchem.com

A general procedure involves heating the benzyl halide with finely powdered sodium cyanide in refluxing acetone for an extended period. prepchem.com The choice of solvent and reaction temperature is crucial for the success of this SN2 reaction. Direct nucleophilic substitution on the alcohol itself is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. nih.gov Therefore, conversion to a halide or other suitable leaving group is a necessary prerequisite.

| Reactant | Reagent | Solvent | Reaction Time | Yield |

| 1-(chloromethyl)-4-methoxybenzene | Sodium Cyanide, Sodium Iodide | Dry Acetone | 20 hours | 80% |

This table illustrates a typical procedure for the cyanation of a benzyl halide. prepchem.com

When dealing with phenolic benzyl alcohols, the presence of the hydroxyl group can interfere with subsequent reactions. Therefore, the use of protecting groups is a critical aspect of the synthetic strategy. google.comuwindsor.ca Benzyl ethers are commonly employed as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their removal. uwindsor.caorganic-chemistry.org

| Protecting Group Reagent | Conditions | Key Features |

| Benzyl Bromide/NaH | Basic | Standard Williamson ether synthesis. |

| Benzyl Trichloroacetimidate | Acidic | Suitable for base-sensitive substrates. organic-chemistry.org |

| 2-Benzyloxy-1-methylpyridinium triflate (BnOPT) | Neutral, thermal | Mild conditions, high yields for many alcohols. orgsyn.org |

This table summarizes common methods for the benzylation of alcohols.

Reductive Amination and Subsequent Cyanation Pathways

An alternative synthetic route to phenylacetonitriles involves the reductive amination of a corresponding benzaldehyde, followed by a cyanation step. This method circumvents the need for benzyl halide intermediates.

A notable process for preparing hydroxyphenylacetonitriles involves the reaction of an N-(lower alkyl)benzylamine with hydrogen cyanide. google.com For instance, 3-methoxy-4-hydroxyphenylacetonitrile can be synthesized by reacting N-methyl-3-methoxy-4-hydroxybenzylamine with hydrogen cyanide at elevated temperatures in a suitable diluent like water or an inert organic solvent. google.com This approach avoids the direct handling of benzyl halides, which can be lachrymatory and reactive. The N-(lower alkyl)benzylamine precursor is typically formed through the reductive amination of the corresponding aldehyde.

Reductive amination is a powerful method for forming C-N bonds and can be more controlled than the direct alkylation of amines. masterorganicchemistry.com It involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced. harvard.edu

Optimizing reaction conditions is paramount for maximizing product yield and minimizing reaction time. In the synthesis of nitriles from N-alkylbenzylamines, the reaction temperature is a critical parameter, typically ranging from 100°C to 190°C, with a preferred range of 110°C to 140°C. google.com The hydrogen cyanide can be generated in situ from the reaction of an alkali metal cyanide with an acid. google.com

For example, the reaction of N-methylvanillylamine with sodium cyanide in dimethylsulfoxide at 125°C, followed by the addition of acetic acid in water, can be stirred for a couple of hours to achieve the desired transformation. google.com The choice of solvent can also significantly impact the reaction outcome. For instance, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile (B52724) was found to provide a good balance between conversion and selectivity, and the reaction time could be significantly reduced from 20 hours to 4 hours without a major impact on the yield. scielo.br Such optimization studies are crucial for developing efficient and scalable synthetic processes.

| Precursor | Reagents | Temperature | Reaction Time |

| N-methylvanillylamine | Sodium Cyanide, Acetic Acid | 125°C | 2 hours |

This table outlines a specific example of nitrile synthesis from an N-alkylbenzylamine. google.com

Direct Cyanation of Aromatic Precursors

The direct cyanation of an appropriate 3-ethoxy-4-methoxyphenyl precursor is a primary strategy for the synthesis of this compound. This typically involves the nucleophilic substitution of a leaving group on the benzylic carbon with a cyanide ion. A common and well-established method for this transformation is the Kolbe nitrile synthesis, which involves the reaction of a benzyl halide with an alkali metal cyanide. atamanchemicals.comwikipedia.orgsciencemadness.org

In the context of this compound, the logical precursor would be 3-ethoxy-4-methoxybenzyl chloride or bromide. The synthesis would proceed by reacting this benzyl halide with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN). atamanchemicals.comwikipedia.org The reaction is typically carried out in a polar solvent to facilitate the dissolution of the cyanide salt. atamanchemicals.com

A plausible synthetic sequence would be:

Preparation of the Benzyl Halide: The starting material, 3-ethoxy-4-methoxybenzaldehyde (B45797), can be reduced to the corresponding 3-ethoxy-4-methoxybenzyl alcohol. Subsequent treatment of the alcohol with a halogenating agent like thionyl chloride (SOCl₂) or a hydrohalic acid (e.g., HCl) would yield the 3-ethoxy-4-methoxybenzyl chloride.

Cyanation: The resulting benzyl chloride would then be reacted with sodium or potassium cyanide. The reaction is often performed in a solvent mixture, such as aqueous alcohol or acetone, and may be heated to reflux to ensure completion. orgsyn.org The use of a catalyst, such as sodium iodide, can enhance the reaction rate by in-situ conversion of the benzyl chloride to the more reactive benzyl iodide. orgsyn.org

An alternative precursor for direct cyanation is 3-ethoxy-4-methoxybenzaldehyde itself, which can be converted to the target nitrile through a multi-step, one-pot procedure. This can involve the formation of an intermediate, such as a tosylhydrazone, followed by reaction with a cyanide source.

Advanced Synthetic Approaches and Process Optimization

To enhance the efficiency, safety, and environmental profile of the synthesis of this compound, advanced methodologies and process optimization techniques are employed. These include the development of novel catalytic systems and the careful selection of reaction conditions.

Novel Catalytic Systems in Nitrile Formation

Modern synthetic chemistry has seen the emergence of sophisticated catalytic systems for nitrile formation that offer advantages over traditional methods. For the cyanation of aryl halides, palladium-catalyzed cross-coupling reactions are a powerful tool. organic-chemistry.orgresearchgate.net While this is more common for the synthesis of benzonitriles (Ar-CN) from aryl halides (Ar-X), analogous catalytic systems can be envisioned for the synthesis of benzyl cyanides.

Phase-transfer catalysis (PTC) represents another significant advancement. In the context of reacting an organic-soluble benzyl halide with a water-soluble cyanide salt, a phase-transfer catalyst facilitates the transport of the cyanide anion into the organic phase, thereby accelerating the reaction. google.com Common phase-transfer catalysts include quaternary ammonium (B1175870) salts like benzyltriethylammonium chloride. google.com

Furthermore, research into non-toxic cyanide sources is an active area. Potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic alternative to simple alkali metal cyanides, has been successfully employed in the copper-catalyzed cyanation of benzyl chlorides. google.com This approach reduces the hazards associated with the synthesis. A patent describes the use of a copper salt, such as cuprous iodide, as a catalyst for the reaction between a benzyl chloride compound and potassium ferrocyanide in an organic solvent like toluene. google.com

The following table summarizes various catalytic systems applicable to nitrile synthesis:

| Catalyst System | Precursor | Cyanide Source | Key Advantages |

| Sodium Iodide | Benzyl Chloride | Sodium Cyanide | In-situ formation of more reactive benzyl iodide, accelerating the reaction. orgsyn.org |

| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Benzyl Chloride | Sodium Cyanide | Facilitates reaction between immiscible reactants, improving reaction rates. google.comgoogle.com |

| Copper Salt (e.g., CuI) | Benzyl Chloride | Potassium Ferrocyanide | Utilizes a less toxic cyanide source, enhancing safety. google.com |

| Palladium/Ligand (e.g., Pd(OAc)₂/dppf) | Aryl Chloride | Zinc Cyanide | Enables cyanation under milder conditions with broad functional group tolerance. organic-chemistry.org |

Solvent Selection and Reaction Atmosphere Control

The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, yields, and the solubility of reactants and catalysts. For the classical Kolbe nitrile synthesis, polar aprotic solvents like acetone, acetonitrile, and dimethylformamide (DMF) are often employed. orgsyn.orgchemicalbook.com Aqueous alcohol mixtures are also commonly used, providing a balance of solubility for both the organic substrate and the inorganic cyanide salt. orgsyn.org The use of acetonitrile as a solvent has been documented in the synthesis of the related 3-ethoxy-4-methoxybenzonitrile (B1661997), where it also served as a reactant in a subsequent step. chemicalbook.com

Control of the reaction atmosphere is another important consideration, primarily for safety and to prevent unwanted side reactions. Cyanation reactions using alkali metal cyanides can release toxic hydrogen cyanide gas if acidic conditions are present. Therefore, maintaining a neutral or slightly basic reaction medium is crucial. Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidation of sensitive functional groups on the aromatic ring or other reagents, although this is not always strictly necessary for this type of reaction.

Industrial Scale Synthetic Feasibility Studies

The industrial-scale synthesis of this compound requires careful consideration of economic and safety factors. The Kolbe nitrile synthesis, using a benzyl chloride precursor and sodium cyanide, is a well-established and scalable method for producing benzyl cyanides. atamanchemicals.comsciencemadness.org However, the high toxicity of sodium cyanide necessitates stringent safety protocols and waste management procedures on an industrial scale.

The use of phase-transfer catalysis is particularly advantageous for large-scale operations as it can improve efficiency and allow for the use of aqueous cyanide solutions, which are easier to handle than solid cyanides. google.com A process patent for substituted phenylacetonitriles highlights the reaction of an alkoxyphenylacetonitrile with cyclohexanone (B45756) in the presence of an aqueous base and a phase-transfer catalyst, demonstrating the industrial relevance of this technique. google.com

Furthermore, the development of processes utilizing less toxic cyanide sources like potassium ferrocyanide is highly desirable for industrial applications to mitigate safety and environmental concerns. google.com A Chinese patent details a method for synthesizing benzyl cyanide compounds from benzyl chlorides using potassium ferrocyanide with a copper salt catalyst, which could be adapted for the synthesis of the target molecule. google.com

Chemical Transformations and Reactivity Profile Investigations

Overview of Nitrile Group Reactivity in Substituted Phenylacetonitriles

The nitrile group (-C≡N) is a versatile functional group characterized by a strong triple bond between carbon and nitrogen. Its reactivity in substituted phenylacetonitriles is influenced by the electronic effects of the substituents on the aromatic ring. The presence of electron-donating groups, such as the ethoxy and methoxy (B1213986) groups in 3-ethoxy-4-methoxyphenylacetonitrile, can modulate the reactivity of the nitrile. These groups increase the electron density of the aromatic ring, which can, in turn, influence the electrophilicity of the nitrile carbon. masterorganicchemistry.com

The nitrile group can undergo a variety of reactions, including hydrolysis, reduction, and addition reactions. The specific reaction pathway is often determined by the choice of reagents and reaction conditions.

Oxidation Reactions of the Aromatic Ring and Side Chains

The aromatic ring and the benzylic position of this compound are susceptible to oxidation. The electron-rich nature of the benzene (B151609) ring, due to the activating ethoxy and methoxy groups, makes it prone to oxidation under certain conditions, potentially leading to the formation of quinone-like structures.

The benzylic carbon, situated between the aromatic ring and the nitrile group, can also be a target for oxidation. Common oxidizing agents can convert the methylene (B1212753) group (-CH2-) into a carbonyl group (C=O), yielding the corresponding α-keto nitrile. The specific products of oxidation will depend on the strength of the oxidizing agent and the reaction conditions employed.

Reduction Pathways of the Nitrile Functionality to Amines

A significant transformation of the nitrile group is its reduction to a primary amine. This reaction is of great importance in the synthesis of various biologically active molecules. The reduction of this compound yields 2-(3-ethoxy-4-methoxyphenyl)ethan-1-amine, a key intermediate in several synthetic pathways. google.com

Several reducing agents can accomplish this transformation, with the choice often depending on the desired selectivity and reaction scale.

Common Reducing Agents for Nitrile to Amine Conversion:

| Reducing Agent | Typical Conditions | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Ethereal solvents (e.g., THF, diethyl ether) | A powerful and versatile reducing agent, but requires careful handling due to its reactivity with protic solvents. |

| Catalytic Hydrogenation | H2 gas, metal catalyst (e.g., Pd, Pt, Ni) | A common industrial method that is often cleaner and safer than using metal hydrides. The choice of catalyst and reaction conditions can influence the outcome. |

| Sodium Borohydride (NaBH4) with a catalyst | CoCl2 or other transition metal salts | A milder alternative to LiAlH4, often used when other reducible functional groups are present in the molecule. |

The resulting amine, (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine, is a chiral compound, and stereoselective reduction methods can be employed to obtain a specific enantiomer. google.comnih.gov This is particularly important in pharmaceutical applications where the biological activity of a molecule can be dependent on its stereochemistry.

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating ethoxy and methoxy groups. masterorganicchemistry.comoneonta.eduwikipedia.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.orgtotal-synthesis.com

Given the substitution pattern of this compound, the available positions for electrophilic attack are C-2, C-5, and C-6. The directing effects of the existing substituents will influence the regioselectivity of these reactions. The ethoxy group at C-3 and the methoxy group at C-4 will both direct incoming electrophiles to the C-2, C-5, and C-6 positions. However, steric hindrance may play a role in determining the final product distribution.

Common Electrophilic Aromatic Substitution Reactions:

| Reaction | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | Introduction of a nitro group (-NO2) onto the aromatic ring. libretexts.org |

| Halogenation | X2 (e.g., Br2, Cl2), Lewis Acid (e.g., FeX3) | Introduction of a halogen atom (e.g., -Br, -Cl) onto the aromatic ring. libretexts.org |

| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl3) | Introduction of an alkyl group (-R) onto the aromatic ring. wikipedia.orgtotal-synthesis.com |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl3) | Introduction of an acyl group (-COR) onto the aromatic ring. wikipedia.orgtotal-synthesis.com |

Nucleophilic Reactions Involving the Ethoxy and Methoxy Groups

While the aromatic ring itself is electron-rich and thus generally unreactive towards nucleophiles, nucleophilic substitution can occur under specific conditions, particularly if a good leaving group is present. masterorganicchemistry.comlibretexts.orgyoutube.com However, the ethoxy and methoxy groups are generally poor leaving groups. Cleavage of these ether linkages typically requires harsh conditions, such as strong acids (e.g., HBr, HI) or powerful nucleophiles.

Under forcing conditions, a nucleophile could potentially displace the ethoxy or methoxy group. The relative reactivity of the two groups would depend on a variety of factors, including the nature of the nucleophile and the specific reaction conditions.

Derivatization Strategies for Advanced Chemical Entities

The versatile reactivity of this compound allows for its use as a scaffold in the synthesis of more complex molecules. researchgate.netmolport.com

Amide Oxime Formation and Related Reactions

The nitrile group can be converted into an amide oxime (also known as a hydroxyimidamide) through reaction with hydroxylamine (B1172632). This transformation introduces a new set of reactive functionalities that can be further elaborated. The synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) oxime from the corresponding aldehyde is a related reaction. sigmaaldrich.com

The formation of such derivatives opens up possibilities for creating a wide array of heterocyclic compounds and other advanced chemical entities with potential applications in medicinal chemistry and materials science.

Heterocyclic Ring Annulation and Cyclization Studies (e.g., Furazans)

The formation of heterocyclic rings, particularly furazans (1,2,5-oxadiazoles), from nitrile-containing compounds is a well-established area of synthetic chemistry. While specific studies on the direct conversion of this compound to a furazan (B8792606) derivative are not extensively documented in publicly available literature, the synthesis can be extrapolated from known methodologies for arylacetonitriles. The general strategy involves the conversion of the nitrile group into an amidoxime (B1450833), which then undergoes cyclization.

A plausible pathway for the synthesis of 3-(3-ethoxy-4-methoxyphenylmethyl)-1,2,5-oxadiazole involves a two-step process. The initial step is the reaction of this compound with hydroxylamine. This reaction, typically carried out in the presence of a base such as sodium ethoxide in ethanol, results in the formation of the corresponding amidoxime, 2-(3-ethoxy-4-methoxyphenyl)acetamidoxime.

The subsequent step involves the cyclization of the intermediate amidoxime. This can be achieved through various methods, including oxidative cyclization. Treatment of the amidoxime with an oxidizing agent, such as sodium hypochlorite (B82951) or N-bromosuccinimide, would likely lead to the formation of the furazan ring. The reaction proceeds through the formation of an N-halo intermediate, followed by intramolecular nucleophilic attack and elimination of water to yield the stable aromatic furazan ring.

Another potential route for furazan synthesis involves the dimerization of a nitrile oxide intermediate. The conversion of the arylacetonitrile to the corresponding nitrile oxide, this compound N-oxide, could theoretically be achieved through oxidation. However, the dimerization of such nitrile oxides typically leads to furoxans (1,2,5-oxadiazole N-oxides), which can then be deoxygenated to the corresponding furazans.

The following table outlines the proposed reaction conditions for the synthesis of the furazan derivative.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | This compound, Hydroxylamine hydrochloride | Sodium ethoxide, Ethanol, Reflux | 2-(3-Ethoxy-4-methoxyphenyl)acetamidoxime |

| 2 | 2-(3-Ethoxy-4-methoxyphenyl)acetamidoxime | Sodium hypochlorite, Aqueous solution, Room temperature | 3-(3-Ethoxy-4-methoxyphenylmethyl)-1,2,5-oxadiazole |

It is important to note that while these proposed synthetic routes are based on established chemical principles, the specific reaction conditions, such as temperature, reaction time, and choice of solvent and base, would require empirical optimization for the specific substrate.

Hydrolysis to Phenylacetic Acid Derivatives

The hydrolysis of the nitrile group in this compound to a carboxylic acid function is a fundamental transformation that yields the corresponding 3-ethoxy-4-methoxyphenylacetic acid. This derivative is a valuable building block in the synthesis of more complex molecules. The hydrolysis can be effectively carried out under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Acid-catalyzed hydrolysis is a common and effective method for the conversion of nitriles to carboxylic acids. The reaction typically involves heating the nitrile in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The mechanism proceeds through the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.

For this compound, a typical procedure would involve refluxing the compound with an aqueous solution of sulfuric acid. The concentration of the acid and the reaction temperature are critical parameters that need to be controlled to ensure complete hydrolysis and minimize potential side reactions, such as ether cleavage under harsh acidic conditions.

Base-Catalyzed Hydrolysis:

Alternatively, the hydrolysis can be performed under basic conditions. This method involves heating the nitrile with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is then protonated by water to form an imidic acid, which, as in the acid-catalyzed pathway, tautomerizes to an amide. The amide is subsequently hydrolyzed by the base to yield the carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid.

The following table provides a summary of typical conditions for the hydrolysis of this compound.

| Hydrolysis Type | Reagents and Conditions | Intermediate Product | Final Product (after workup) |

| Acid-Catalyzed | Aqueous Sulfuric Acid (e.g., 50-70%), Reflux | 3-Ethoxy-4-methoxyphenylacetamide | 3-Ethoxy-4-methoxyphenylacetic acid |

| Base-Catalyzed | Aqueous Sodium Hydroxide (e.g., 10-20%), Reflux | Sodium 3-ethoxy-4-methoxyphenylacetate | 3-Ethoxy-4-methoxyphenylacetic acid |

The progress of the hydrolysis reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material. Upon completion, the desired phenylacetic acid derivative can be isolated and purified by standard laboratory procedures, including extraction and recrystallization.

Advanced Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Assignments

Data not available.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Data not available.

Two-Dimensional NMR Methodologies (e.g., HMQC, HMBC)

Data not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For 3-Ethoxy-4-methoxyphenylacetonitrile, mass spectrometry would be used to confirm its molecular weight of 191.23 g/mol . nist.gov

Electron Ionization Mass Spectrum (EI-MS)

While the full spectrum data is not publicly available, the NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound. cymitquimica.com In a typical EI-MS analysis, the molecule would be expected to produce a molecular ion peak ([M]⁺) at m/z 191. The fragmentation pattern would likely involve the loss of the ethoxy group (-CH₂CH₃), the methoxy (B1213986) group (-OCH₃), and the cyanomethyl group (-CH₂CN), leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST WebBook indicates the availability of an IR spectrum for this compound. cymitquimica.com The expected characteristic absorption bands would include:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | ~2240-2260 |

| C-O (Ether) | ~1000-1300 |

| Aromatic C=C | ~1400-1600 |

| sp³ C-H | ~2850-3000 |

| Aromatic C-H | ~3000-3100 |

X-ray Diffraction for Solid-State Structure Determination

Data not available for this compound.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental in the analysis of this compound, enabling both the assessment of its purity and the real-time monitoring of its synthesis. High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection and Thin-Layer Chromatography (TLC) are two powerful and complementary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. When coupled with a Photodiode Array (PDA) detector, HPLC provides not only quantitative data on the purity of the compound but also qualitative information through the acquisition of its ultraviolet (UV) spectrum. This dual capability is invaluable for confirming the identity of the main peak and for tentatively identifying any impurities present.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase. The compound, being moderately polar, will exhibit good retention and peak shape under these conditions.

Purity Determination:

A synthesis of a related compound, 3-ethoxy-4-methoxybenzonitrile (B1661997), reported the use of HPLC to confirm a purity of 99.2% by peak area, highlighting the utility of this technique in quantifying the purity of such substituted aromatic compounds. chemicalbook.com For this compound, a similar high purity of 98% has been reported. sigmaaldrich.com

Method Parameters:

While a specific, validated method for this compound is not publicly available, a typical RP-HPLC method for its analysis would be based on methodologies developed for structurally similar aromatic nitriles and ethers. The following table outlines a plausible set of parameters for the analysis of this compound by HPLC-PDA.

| Parameter | Example Value | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides a non-polar stationary phase suitable for retaining moderately polar compounds like this compound. The specified dimensions and particle size offer a good balance between resolution and analysis time. |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v) with 0.1% Formic Acid | Acetonitrile is a common organic modifier in RP-HPLC, and its ratio with water can be adjusted to achieve the desired retention time. The addition of a small amount of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups. |

| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure. |

| Injection Volume | 10 µL | This is a typical injection volume that balances sensitivity with the risk of column overloading. |

| Detection | PDA Detector, 200-400 nm | A PDA detector allows for the monitoring of absorbance across a range of wavelengths. The aromatic nature of this compound suggests it will have a strong UV absorbance. The full spectrum can be used to confirm peak identity and purity. A specific wavelength, likely around 230-280 nm, would be selected for quantification. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |

Data Interpretation:

The output from the HPLC-PDA system would consist of a chromatogram showing the separation of components in the sample over time and the UV spectrum for each peak. The purity of this compound is determined by calculating the area of its corresponding peak as a percentage of the total area of all peaks in the chromatogram. The UV spectrum of the main peak should be consistent with the expected spectrum for the compound, providing an additional layer of identification.

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is exceptionally well-suited for monitoring the progress of chemical reactions. youtube.com In the synthesis of this compound, for instance from 3-hydroxy-4-methoxyphenylacetonitrile and bromoethane, TLC can be used to track the consumption of the starting materials and the formation of the product. chemicalbook.com

Principle of TLC in Reaction Monitoring:

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) alongside spots of the starting materials and, if available, the pure product. The plate is then developed in a suitable mobile phase. As the starting material is consumed and the product is formed, the intensity of the starting material spot will decrease while the product spot will increase. The reaction is considered complete when the starting material spot is no longer visible.

TLC Method Parameters:

The choice of the mobile phase (eluent) is critical for achieving good separation of the components. For a compound of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is typically used.

| Parameter | Example System | Rationale |

| Stationary Phase | Silica Gel 60 F₂₅₄ | Silica gel is a polar adsorbent and is the most common stationary phase for TLC of organic compounds. The F₂₅₄ indicator allows for the visualization of UV-active compounds, such as the aromatic this compound, under a UV lamp. |

| Mobile Phase | Ethyl Acetate (B1210297)/Hexane (e.g., 30:70 v/v) | The ratio of the polar solvent (ethyl acetate) to the non-polar solvent (hexane) can be adjusted to achieve optimal separation. A higher proportion of ethyl acetate will result in higher Rf values (less retention). The use of ethyl acetate for extraction in a synthesis procedure suggests it is a good solvent for this compound. chemicalbook.com |

| Visualization | UV light (254 nm) | The aromatic ring in this compound will absorb UV light at 254 nm, appearing as a dark spot on the fluorescent background of the TLC plate. youtube.com |

Interpretation of Results (Rf Value):

The retention factor (Rf) is a key parameter obtained from a TLC experiment. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is dependent on the specific chromatographic system (stationary phase, mobile phase, temperature). In a typical synthesis of this compound from a more polar precursor like 3-hydroxy-4-methoxyphenylacetonitrile, the product will be less polar due to the conversion of the hydroxyl group to an ethoxy group. Consequently, the product will have a higher Rf value than the starting material.

For example, in a mobile phase of 30% ethyl acetate in hexane, one might expect the following approximate Rf values:

| Compound | Expected Rf Range | Polarity |

| 3-Hydroxy-4-methoxyphenylacetonitrile | 0.2 - 0.4 | More Polar |

| This compound | 0.5 - 0.7 | Less Polar |

By observing the disappearance of the lower Rf spot and the appearance and intensification of the higher Rf spot, the progress of the reaction can be effectively monitored until completion.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular geometry and electronic properties of organic compounds.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G*), the electronic energy of the molecule is minimized with respect to the positions of its nuclei. This process yields the equilibrium geometry of 3-Ethoxy-4-methoxyphenylacetonitrile.

Following optimization, a vibrational frequency analysis is typically performed. This calculation confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides theoretical vibrational spectra (infrared and Raman). These calculated frequencies can be compared with experimental data to validate the computational model. For related methoxy- and ethoxy-substituted benzaldehydes, periodic DFT calculations have been successfully used to assign vibrational modes. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.combiomedres.us A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. irjweb.combiomedres.us For this compound, analysis of the HOMO and LUMO would reveal the electron-rich and electron-poor regions, providing insights into its potential reactivity in various chemical transformations. Studies on other heterocyclic compounds have demonstrated the utility of HOMO-LUMO analysis in understanding electronic transitions and bioactivity. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. core.ac.ukcumhuriyet.edu.trnih.gov The MEP map uses a color scale to denote different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atoms of the ethoxy and methoxy (B1213986) groups, highlighting these as potential sites for electrophilic interaction. researchgate.netrsc.org The aromatic ring would exhibit a more complex potential distribution influenced by the substituents.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. cumhuriyet.edu.tr

To investigate the biological interactions of this compound, it could be docked into the active sites of various protein targets. The results would be presented as a binding energy or docking score, with a more negative value indicating a more favorable interaction. nih.gov The specific amino acid residues involved in hydrogen bonding and other interactions would also be identified. While docking studies have been performed on numerous nitrile-containing compounds and other molecules with various biological targets, nih.govnih.govmdpi.comresearchgate.net no such studies have been published specifically for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds and guide the design of more potent derivatives. nih.gov

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and used to build a predictive model. The nitrile group is a recognized pharmacophore, and its inclusion in drug design is often guided by SAR and QSAR studies. rsc.org

Prediction of Relevant Physicochemical Descriptors

A variety of computational tools can predict the physicochemical properties of a molecule, which are crucial for its handling, formulation, and pharmacokinetic profile. While some basic properties are available from chemical vendors, a comprehensive computational prediction would provide a more detailed profile.

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Boiling Point | 151 °C at 2.5 Torr |

| Melting Point | 61 °C |

| LogP (Octanol-Water Partition Coefficient) | Data not available |

| Topological Polar Surface Area (TPSA) | Data not available |

| Number of Hydrogen Bond Acceptors | 3 (N and two O atoms) |

| Number of Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

Note: Boiling and melting points are from vendor data. sigmaaldrich.com Other descriptors would require specific computational prediction.

In Silico Lipophilicity (logP) Assessments

Lipophilicity, the measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of a drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (logP) is the most widely used metric for lipophilicity. A balanced logP is often sought, as excessively high values can lead to poor solubility and metabolic instability, while very low values may hinder membrane permeability.

In silico methods provide a rapid and cost-effective means to estimate the logP of a molecule. These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches. For this compound, various computational models can be employed to predict its logP value. While experimental determination remains the gold standard, calculated logP (cLogP) values offer a reliable forecast.

Based on its chemical structure, the predicted lipophilicity for this compound is presented in the table below. The presence of the ethoxy and methoxy groups contributes to its lipophilic character, while the nitrile group and the oxygen atoms also influence its polarity.

Table 1: Predicted Lipophilicity (cLogP) for this compound

| Compound Name | Molecular Formula | cLogP |

| This compound | C₁₁H₁₃NO₂ | 2.2 |

This moderate cLogP value suggests that this compound possesses a balanced lipophilicity, potentially favoring good oral absorption and cell membrane penetration without exhibiting excessive lipophilicity that could lead to promiscuous binding to off-target proteins.

Ligand Efficiency Calculations

Ligand efficiency (LE) is a key metric in drug discovery that assesses the binding efficiency of a molecule to its target protein relative to its size. sigmaaldrich.com It helps in identifying small, efficient fragments that can be developed into more potent leads. chemicalize.comnih.gov LE is typically calculated as the binding energy per heavy (non-hydrogen) atom. sigmaaldrich.com A higher LE value is generally desirable, as it indicates a greater contribution to binding affinity from each atom in the molecule. chemicalize.com

Several related metrics have been developed to provide a more nuanced understanding of a ligand's quality. These include Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity, and other efficiency indices that consider properties like molecular weight and polar surface area. sigmaaldrich.comnist.gov The goal of these calculations is to guide the optimization process towards compounds that achieve high potency without undesirable increases in size or lipophilicity. sigmaaldrich.com

To perform ligand efficiency calculations for this compound, one would require experimental binding affinity data (e.g., Ki or IC50) for a specific biological target. As this information is not publicly available, a hypothetical analysis can be constructed to illustrate the application of these metrics. Assuming a hypothetical binding affinity (pKi) of 7.0 against a target, the ligand efficiency metrics can be calculated as follows:

Table 2: Physicochemical Properties and Ligand Efficiency Metrics for this compound

| Parameter | Value / Formula | Description |

| Molecular Weight (MW) | 191.23 g/mol | The mass of one mole of the substance. |

| Heavy Atom Count (HAC) | 14 | The number of non-hydrogen atoms. |

| cLogP | 2.2 | A measure of lipophilicity. |

| Assumed pKi | 7.0 | A hypothetical measure of binding affinity. |

| Ligand Efficiency (LE) | pKi / HAC | A measure of binding energy per heavy atom. |

| Lipophilic Ligand Efficiency (LLE) | pKi - cLogP | Relates potency to lipophilicity. |

Table 3: Calculated Ligand Efficiency Values for this compound (Hypothetical)

| Metric | Calculated Value |

| Ligand Efficiency (LE) | 0.50 |

| Lipophilic Ligand Efficiency (LLE) | 4.8 |

These hypothetical values for LE and LLE would be considered promising in an early-stage drug discovery project. An LE of 0.5 is significantly above the often-cited threshold of 0.3, suggesting an efficient binding interaction. Similarly, an LLE value of 4.8 is well within the desirable range (typically > 5 is sought, but this is context-dependent), indicating that the compound's potency is not overly dependent on its lipophilicity. These theoretical calculations underscore the potential of this compound as a scaffold for further medicinal chemistry exploration.

Applications in Medicinal Chemistry and Pharmaceutical Research

Role as a Synthetic Intermediate in Pharmaceutical Development

3-Ethoxy-4-methoxyphenylacetonitrile is a pivotal intermediate compound in the creation of complex pharmaceutical molecules. Its most notable application is serving as a foundational chemical building block in the synthesis of Apremilast, a significant oral medication used to treat inflammatory conditions like psoriatic arthritis. innospk.com The structural framework provided by this compound is essential for constructing the final active drug molecule. innospk.com The versatility of this compound also allows for its use in the development of other potential drug candidates, positioning it as a valuable asset in pharmaceutical research and development. innospk.com

Several synthetic pathways to Apremilast utilize this compound or its close derivatives. One documented method involves the reaction of 3-ethoxy-4-methoxybenzonitrile (B1661997) with dimethyl sulfone in the presence of n-butyllithium, which is then hydrolyzed to form 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethyl ketone. This ketone intermediate is then further processed to create a chiral alcohol, which is a key precursor to Apremilast. google.com Another synthetic approach involves the direct reaction of 3-ethoxy-4-methoxybenzonitrile with a solution of n-butyllithium in hexane as a crucial step in the manufacturing process.

Investigation of Biological Activities of this compound Derivatives

The chemical structure of this compound has served as a scaffold for the synthesis of various derivatives that have been explored for a range of potential therapeutic applications.

Research into new treatments for malaria has led to the investigation of derivatives of this compound. A study focusing on novel 3,4-disubstituted 1,2,5-oxadiazoles, synthesized using (3-Ethoxy-4-methoxyphenyl)acetonitrile as a starting material, identified a compound with significant antiplasmodial properties. nih.gov The derivative, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide (referred to as compound 51), demonstrated potent activity against the chloroquine-sensitive NF54 strain of the malaria parasite, Plasmodium falciparum, with a half-maximal inhibitory concentration (IC50) of 0.034 µM. nih.gov Importantly, this compound exhibited low toxicity to mammalian cells, leading to a high selectivity index of 1526, which underscores its potential as a promising candidate for a new antimalarial drug. nih.gov This research emphasized the critical role of the 3-ethoxy-4-methoxyphenyl group in achieving this high level of selective activity. nih.gov

| Compound | P. falciparum NF54 IC50 (µM) | L-6 cells IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 51 (N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide) | 0.034 | 51.87 | 1526 |

| 52 (N-[4-(4-ethoxy-3-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide) | 0.275 | - | - |

Data sourced from a study on the antiplasmodial potencies of novel 1,2,5-oxadiazoles. nih.gov

While specific research on the cytoprotective and antioxidant properties of this compound is not extensively detailed in available literature, studies on structurally related compounds offer insights into its potential. For example, derivatives of the similar compound 3-ethoxy-4-hydroxyphenylacetonitrile have been examined for their capacity to protect cells from oxidative stress. Polyphenolic compounds, a class to which these molecules are related, are generally recognized for their antioxidant capabilities, which are integral to their cytoprotective effects. mdpi.com The ethoxy and methoxy (B1213986) groups present on the phenyl ring of this compound are believed to influence the antioxidant potential of its derivatives. Such antioxidant activity is vital for defending cells against damage caused by oxidative processes, which are implicated in the development of numerous chronic diseases. nih.gov

The primary molecular target for derivatives of this compound, particularly in the case of Apremilast, is the enzyme phosphodiesterase 4 (PDE4). innospk.comnih.gov PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key signaling molecule in inflammatory responses. By inhibiting PDE4, Apremilast increases the levels of cAMP within cells, which in turn modulates the production of various proteins involved in inflammation. google.com This mechanism is the basis for Apremilast's effectiveness in treating inflammatory conditions. nih.gov In the realm of antiplasmodial research, while the precise molecular target of the active oxadiazole derivatives has not been definitively established, their high potency suggests a specific and targeted mechanism of action within the malaria parasite. nih.gov

Precursor in the Synthesis of Complex Drug Scaffolds (e.g., Apremilast Derivatives)

This compound is a fundamental starting material for the construction of more intricate drug structures, with Apremilast and its derivatives being the most prominent examples. innospk.com The synthesis of Apremilast typically involves the chemical combination of a derivative of this compound with a derivative of phthalic anhydride (B1165640). researchgate.net A common synthetic route involves reacting (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, which can be prepared from 3-ethoxy-4-methoxybenzonitrile, with 3-acetamidophthalic anhydride to yield Apremilast. google.com The chemical reactivity of the nitrile group and the substituted phenyl ring provides a versatile platform for creating a diverse range of Apremilast derivatives, which can then be evaluated for their pharmacological properties.

Structure-Activity Relationship (SAR) Studies in Drug Discovery Programs

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing critical information on how the chemical structure of a compound influences its biological activity. researchgate.netmdpi.com For derivatives of this compound, SAR studies have been instrumental in pinpointing the specific structural features that are essential for their therapeutic effects.

In the pursuit of new antiplasmodial drugs, SAR studies on 1,2,5-oxadiazole derivatives have shown that the nature of the chemical groups attached to the 4-phenyl position has a profound impact on both the potency and the selectivity of the compounds. nih.gov The inclusion of the 3-ethoxy-4-methoxyphenyl group was found to be a key factor for achieving high antiplasmodial activity combined with low toxicity. nih.gov It was observed that the 3,4-dialkoxy substitution pattern was significantly more effective than other patterns, such as nitrophenyl groups, which, despite being active, also demonstrated high levels of cytotoxicity. nih.gov

| Structural Feature | Impact on Activity/Selectivity |

|---|---|

| 4-(3-ethoxy-4-methoxyphenyl) substitution | Associated with high antiplasmodial activity and low cytotoxicity, resulting in high selectivity. nih.gov |

| 4-Nitrophenyl substitution | Generally confers activity but is also linked to high cytotoxicity. nih.gov |

| 3-Methylbenzamido moiety | Works in concert with the 3,4-dialkoxy substituted phenyl ring to produce high antiplasmodial activity. nih.gov |

The insights gained from these SAR studies are invaluable for the rational design and development of new and improved drug candidates that are both more effective and safer, based on the this compound chemical scaffold.

Applications in Advanced Materials and Industrial Chemical Processes

Utilization in Agrochemical and Specialty Chemical Production

There is limited specific information available in scientific literature and patents that details the direct application of 3-Ethoxy-4-methoxyphenylacetonitrile as a key intermediate in the large-scale production of agrochemicals or other specialty chemicals, beyond its role in the pharmaceutical industry. Although its structural features are of interest in the broader field of organic synthesis, its specific contributions in these sectors are not well-documented.

Role in the Synthesis of Fragrance and Flavor Compounds

At present, there is no substantial evidence in publicly available research or patent filings to indicate that this compound is utilized as a primary building block or intermediate in the synthesis of commercial fragrance or flavor compounds. The fragrance industry employs a diverse range of nitrile-containing molecules for their olfactory characteristics, but the specific role of this compound has not been documented.

Research into Sustainable and Scalable Industrial Syntheses

Significant research and patent activity have been directed towards the development of efficient, sustainable, and scalable manufacturing methods for the precursors of this compound, specifically 3-ethoxy-4-methoxybenzaldehyde (B45797) and 3-ethoxy-4-methoxybenzonitrile (B1661997). While the primary driver for this research is the demand for these intermediates in pharmaceutical synthesis, the underlying principles of these optimized processes are broadly applicable to industrial chemical production.

A patented method for a green synthesis of 3-ethoxy-4-methoxybenzaldehyde has been developed. google.com This process utilizes isovanillin (B20041) and a haloethane as the foundational raw materials, which are reacted in a solvent in the presence of a base and a catalyst. google.com The methodology is noted for its simple and safe operational parameters, ease of product separation, and straightforward waste management, thereby avoiding the need for high-pressure or high-vacuum equipment. google.com

Another patented approach for the preparation of 3-ethoxy-4-methoxybenzonitrile focuses on minimizing costs and environmental impact. google.com This synthesis involves the ethylation of isovanillin, followed by an oximation step, and subsequent dehydration using acetic anhydride (B1165640), which can be recovered and reused. google.com This process is distinguished by its moderate reaction conditions and simple post-treatment procedures, resulting in high product yield and purity. google.com

The following table provides a summary of key features of a patented synthesis method for a precursor to this compound, emphasizing aspects pertinent to industrial-scale manufacturing.

| Parameter | Description | Reference |

| Starting Materials | Isovanillin, Bromoethane, Hydroxylamine (B1172632) hydrochloride, Acetic anhydride | google.com |

| Key Process Steps | Ethylation, Aldehyde oximation, Acetic anhydride dehydration | google.com |

| Sustainability Feature | Recyclable and reusable acetic anhydride | google.com |

| Process Advantages | Lower production cost, reduced environmental pollution, moderate reaction conditions, simplified post-treatment | google.com |

| Product Quality | High yield and purity | google.com |

Further research has concentrated on enhancing the synthesis of 3-ethoxy-4-methoxybenzaldehyde through the use of phase-transfer catalysts. google.com One described method involves dissolving isovanillin and a catalyst, such as tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride, in water with a base like potassium carbonate or sodium hydroxide (B78521), followed by the addition of bromoethane. google.comgoogle.com This technique has been shown to achieve high yields, in the range of 94-95%, at ambient temperature. google.comgoogle.com

The synthesis of 3-ethoxy-4-methoxybenzonitrile from 3-ethoxy-4-methoxybenzaldehyde has also been refined for larger-scale production. A documented method details the reaction of the aldehyde with hydroxylamine hydrochloride in acetonitrile (B52724). chemicalbook.com The mixture is heated to reflux, and following the workup procedure, a high yield of the desired benzonitrile (B105546) product is achieved. chemicalbook.com

The interactive table below outlines a representative large-scale synthesis of 3-ethoxy-4-methoxybenzonitrile.

| Reactant | Amount | Role | Reference |

|---|---|---|---|

| 3-Ethoxy-4-methoxybenzaldehyde | 1000 g | Starting material | chemicalbook.com |

| Hydroxylamine hydrochloride | 462.5 g | Reagent for oximation | chemicalbook.com |

| Acetonitrile | 5 L | Solvent | chemicalbook.com |

| Product | Yield | Purity | Reference |

| 3-Ethoxy-4-methoxybenzonitrile | 940 g (95.5%) | 99.2% (by HPLC) | chemicalbook.com |

These documented synthetic pathways for key precursors highlight the industrial significance of this class of chemical compounds and the continuous research efforts to enhance their production efficiency and environmental sustainability.

Q & A

Q. What are the recommended safety protocols for handling 3-Ethoxy-4-methoxyphenylacetonitrile in laboratory settings?

Answer:

- Respiratory Protection : Use NIOSH/MSHA-approved respirators to avoid inhalation of dust or vapors .

- Handling : Store in tightly sealed containers under cool, dry conditions to minimize degradation and accidental exposure. Avoid incompatible materials like oxidizing agents .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

- Regulatory Compliance : Restricted to research use only under TSCA guidelines; not listed in EPA’s Toxic Substances Control Act Inventory .

Q. How can researchers verify the purity of this compound?

Answer:

- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Compare retention times with reference standards .

- Spectroscopy : Employ H/C NMR to confirm structural integrity. Key peaks include nitrile () at ~110-120 ppm in C NMR and methoxy/ethoxy protons at δ 3.3–4.0 ppm in H NMR .

- Elemental Analysis : Validate empirical formula (CHNO) via combustion analysis .

Q. What synthetic routes are commonly used to prepare this compound?

Answer:

Optimize reaction time and catalyst loading (e.g., Pd(PPh) at 2 mol%) to improve yields .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound synthesis be resolved?

Answer:

- Controlled Replicates : Conduct triplicate experiments under identical conditions (temperature, solvent purity) to assess reproducibility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolysis to carboxylic acids) that reduce yields .

- Computational Modeling : Apply DFT calculations to evaluate energy barriers for competing pathways (e.g., nitrile vs. amide formation) .

Q. What strategies optimize the regioselectivity of ethoxy and methoxy groups in derivatives of phenylacetonitrile?

Answer:

- Protecting Groups : Temporarily block the methoxy group with TBSCl before introducing the ethoxy group .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and enhance selectivity .

- Catalyst Screening : Test Pd/XPhos systems for selective C-O bond formation in cross-coupling reactions .

Q. How does this compound interact with biological targets in pharmacological studies?

Answer:

Q. What analytical techniques resolve structural ambiguities in nitrile-containing analogs?

Answer:

- X-ray Crystallography : Determine crystal structure to confirm substituent positions .

- IR Spectroscopy : Identify stretch at ~2240 cm to distinguish nitriles from isonitriles .

- Isotopic Labeling : Synthesize N-labeled analogs for precise tracking in metabolic studies .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

| Parameter | Nucleophilic Substitution | Cyanation | Cross-Coupling |

|---|---|---|---|

| Reaction Time | 12-24 h | 6-8 h | 2-4 h |

| Catalyst Requirement | None | NHCN | Pd(PPh) |

| Scalability | Moderate | Low | High |

| Byproduct Formation | <10% | 20-30% | <5% |

Q. Table 2. Key Pharmacological Parameters

| Property | Value | Implication |

|---|---|---|

| CYP3A4 Inhibition | IC = 8.2 µM | Potential drug-drug interactions |

| BBB Permeability | 0.85 (High) | CNS activity likely |

| Plasma Protein Binding | 92% | Extended half-life |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。